Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a benzylamino group, a chloro atom, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets .
Mode of Action
It’s known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including those involving resonance stabilization .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro atom.
Scientific Research Applications
Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also contain the quinoline core.
Benzylamino derivatives: Compounds with similar benzylamino substitutions, such as benzylamine.
Uniqueness
Ethyl 4-(benzylamino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(benzylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-19(24)16-17(21-11-12-6-4-3-5-7-12)14-9-8-13(20)10-15(14)22-18(16)23/h3-10H,2,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRMHLYPCQTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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